molecular formula C12H6I2S B3041824 4,6-Diiododibenzo[b,d]thiophene CAS No. 378781-69-2

4,6-Diiododibenzo[b,d]thiophene

Cat. No.: B3041824
CAS No.: 378781-69-2
M. Wt: 436.05 g/mol
InChI Key: OWLKNRBIFGYQMR-UHFFFAOYSA-N
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Description

Contextualization within Dibenzothiophene (B1670422) Chemistry

Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org It is a colorless solid with the chemical formula C₁₂H₈S. wikipedia.org This tricyclic heterocycle is a significant component of petroleum and coal tar, and its removal from these fossil fuels is a major focus of hydrodesulfurization (HDS) and biodesulfurization (BDS) research. taylorandfrancis.comsolubilityofthings.com The chemistry of dibenzothiophene is characterized by its aromatic nature and the reactivity of the sulfur atom, which can be oxidized to a sulfoxide (B87167) or a sulfone. wikipedia.org The positions on the benzene rings are susceptible to electrophilic substitution, with the 4 and 6 positions being particularly reactive. wikipedia.org

Significance of Halogenated Dibenzothiophenes in Chemical Research

The introduction of halogen atoms, such as iodine, into the dibenzothiophene scaffold significantly alters its electronic properties and reactivity. Halogenated compounds, in general, are of great interest in various fields of chemistry, including materials science and medicinal chemistry. tecamgroup.comacs.org The presence of halogens can influence a molecule's crystal packing, and provide sites for further functionalization through cross-coupling reactions.

Specifically, halogenated dibenzothiophenes serve as versatile building blocks in organic synthesis. For instance, 4,6-dibromodibenzo[b,d]thiophene (B1312096) is utilized in the development of organic semiconductors. The carbon-halogen bond can be readily transformed, allowing for the introduction of a wide array of functional groups. This versatility makes halogenated dibenzothiophenes valuable precursors for the synthesis of more complex molecules with tailored properties.

Scope and Research Objectives for 4,6-Diiododibenzo[b,d]thiophene Studies

Research focused on this compound aims to exploit the unique characteristics imparted by the iodine substituents. Key research objectives include:

Synthesis and Functionalization: Developing efficient and selective methods for the synthesis of this compound and exploring its subsequent functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives.

Materials Science Applications: Investigating the potential of this compound and its derivatives in the design and synthesis of novel organic electronic materials. The heavy iodine atoms can influence the photophysical and electronic properties of the molecule, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Structural Analysis: Characterizing the molecular and crystal structure of this compound to understand the impact of the bulky iodine atoms on the planarity and packing of the dibenzothiophene core. This information is crucial for predicting and controlling the properties of materials derived from this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diiododibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6I2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKNRBIFGYQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)SC3=C2C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 4,6 Diiododibenzo B,d Thiophene

Substitution Reactions at Iodine Sites

The iodine atoms on the dibenzothiophene (B1670422) core are the primary sites for substitution reactions. Due to the strength of the carbon-iodine bond, these transformations often require metal catalysis. The iodine atoms can be replaced by various functional groups through cross-coupling reactions, which are discussed in detail in section 3.3. These sites are analogous to the bromine atoms in 4,6-dibromodibenzo[b,d]thiophene (B1312096), which are known to undergo substitution with other functional groups via nucleophilic substitution pathways.

Aromatic Substitution Reactions on the Dibenzothiophene Core

The oxidation state of the sulfur atom profoundly impacts the reactivity of the dibenzothiophene core. jchemrev.com Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O) group alters the electronic properties of the heterocyclic system. Both the sulfoxide and sulfone groups are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or Friedel-Crafts acylation more challenging. However, this change in electronic nature is pivotal for other transformations. For instance, in poly(thienothiophene) derivatives, sulfur oxidation leads to a significant decrease in the LUMO and HOMO energy levels, which in turn affects the material's absorption properties. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in 4,6-diiododibenzo[b,d]thiophene are highly amenable to forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This makes the compound a versatile building block in organic synthesis. The high reactivity of the C-I bond allows for selective and efficient coupling with a wide range of partners.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl dihalide component, reacting with various alkenes to introduce vinyl groups at the 4- and 6-positions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl linkages by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govharvard.eduresearchgate.net This reaction is widely used with thiophene (B33073) derivatives. d-nb.infomdpi.com this compound can be coupled with arylboronic acids or their esters to synthesize 4,6-diaryldibenzo[b,d]thiophene derivatives. The reaction typically proceeds under mild conditions and tolerates a broad range of functional groups. nih.gov

Stille Coupling: The Stille coupling reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. organic-chemistry.orgwikipedia.org This method is effective for creating C-C bonds, and halogenated dibenzothiophenes can be functionalized using this approach. researchgate.net this compound can react with various organostannanes to introduce alkyl, vinyl, or aryl groups at the iodine-bearing positions.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions This table provides a generalized summary of reaction types applicable to this compound based on established organic chemistry principles.

Coupling Reaction Coupling Partner Catalyst (Typical) Resulting Linkage
Heck Coupling Alkene Pd(OAc)₂, Phosphine ligand C-C (Aryl-Vinyl)
Suzuki-Miyaura Coupling Boronic acid/ester Pd(PPh₃)₄, Base C-C (Aryl-Aryl)

Oxidative Transformations and Rearrangement Mechanisms

The sulfur atom in the dibenzothiophene moiety can be readily oxidized to form the corresponding sulfoxide and sulfone. jchemrev.comacsgcipr.org This transformation is a common reaction for thioethers and is crucial for modifying the electronic and physical properties of the molecule. jchemrev.com

The oxidation is typically achieved using various oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidant. For instance, using one equivalent of the oxidizing agent under controlled temperatures may favor the formation of the sulfoxide, this compound-5-oxide. In contrast, using an excess of the oxidant or more forcing conditions will lead to the fully oxidized product, this compound-5,5-dioxide. acsgcipr.orgorganic-chemistry.org The oxidation of dibenzothiophene to its sulfone is a key step in certain oxidative desulfurization processes for fuels. chemrxiv.orgutrgv.edu A combination of H₂O₂ and P₂O₅ has been shown to be effective for the clean conversion of benzo[b]thiophenes to their sulfones. researchgate.net

Table 2: Oxidation Products of this compound

Product Name Oxidation State of Sulfur Typical Oxidizing Agent
This compound-5-oxide +4 (Sulfoxide) H₂O₂ (1 equiv.), m-CPBA (1 equiv.)

Photoinduced Thia-Baeyer-Villiger Oxidation and Subsequent Transformations

A novel and significant transformation of dibenzothiophene (DBT) and its derivatives is the photoinduced thia-Baeyer-Villiger oxidation. nih.govnih.gov This reaction represents a departure from the more common oxidation of sulfoxides to sulfones, which is often the exclusive outcome. researchgate.net Instead, this process facilitates the insertion of an oxygen atom into a carbon-sulfur bond, leading to the formation of sulfinic esters. nih.gov

The reaction is typically carried out using an iron porphyrin catalyst and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), under ultraviolet (UV) irradiation. nih.govresearchgate.net This method is notable for its mild conditions and its ability to mimic the catabolic pathway of DBT observed in microorganisms like Rhodococcus erythropolis. nih.gov The proposed mechanism is thought to proceed through a radical cation pathway. nih.gov

For this compound, it is anticipated that it would undergo a similar transformation. The core reactivity lies with the sulfur atom, and while the iodo groups are electron-withdrawing, the fundamental thia-Baeyer-Villiger oxidation should still be feasible. The reaction would likely proceed as follows:

Oxidation to Sulfoxide: The first step is the oxidation of the sulfur atom in this compound to the corresponding sulfoxide.

Oxygen Insertion: Under photoinduced conditions with the iron porphyrin catalyst, the sulfoxide undergoes the thia-Baeyer-Villiger rearrangement, inserting an oxygen atom to form a sulfinic ester. researchgate.net

Further Transformations: The resulting sulfinic ester of the 4,6-diiodobiphenyl moiety is a versatile intermediate. nih.govresearchgate.net It can be converted into a variety of other functionalized biphenyls, such as biphenyl (B1667301) sulfoxides, sulfones, and sulfonamides, through one or two subsequent steps. nih.govresearchgate.net This pathway provides a method for the selective functionalization of sulfur compounds and offers a biomimetic route to convert dibenzothiophenes into valuable biphenyl derivatives. nih.gov

The general conditions for this transformation, based on studies with the parent DBT, are summarized in the table below.

ParameterCondition
Catalyst Iron Porphyrin
Oxidant tert-Butyl Hydroperoxide (t-BuOOH)
Radiation Ultraviolet (UV) light
Initial Product Sulfinic Ester
Potential Final Products Biphenyl Sulfoxides, Sulfones, Sulfonamides

Reductive Desulfurization and Hydrogenation Studies of Dibenzothiophene Derivatives

Reductive desulfurization is a critical process, particularly in the context of removing sulfur from fossil fuels, a process known as hydrodesulfurization (HDS). Dibenzothiophene and its alkylated derivatives, such as 4,6-dimethyldibenzothiophene (B75733), are model compounds for studying the HDS of heavy crude oils. uu.nlresearchgate.net The reactivity of these compounds is generally categorized into two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). uu.nl

In the DDS pathway , the carbon-sulfur bonds are cleaved directly, leading to the formation of biphenyl. In the HYD pathway , one of the aromatic rings is first hydrogenated, and the resulting saturated C-S bonds are then more easily cleaved. researchgate.net

The presence of substituents at the 4 and 6 positions, as in this compound, is known to significantly influence the desulfurization process. Studies on 4,6-dimethyldibenzothiophene have shown that the methyl groups can sterically hinder the direct interaction of the sulfur atom with the catalyst surface, thereby suppressing the DDS pathway. researchgate.net However, these groups have also been observed to promote the hydrogenation of the aromatic ring. researchgate.net

For this compound, a similar effect can be anticipated. The bulky iodine atoms would likely create significant steric hindrance, making the DDS route less favorable. Consequently, the HYD pathway is expected to be the dominant mechanism for desulfurization. The reaction would proceed through the hydrogenation of one of the benzene (B151609) rings to form a tetrahydro- or hexahydro- intermediate, followed by the cleavage of the C-S bonds. researchgate.net

The kinetics and preferred pathway of HDS are highly dependent on the catalyst used. Tungsten phosphide (B1233454) (WP), for instance, has demonstrated high hydrogenation activity. researchgate.net On CoMoS catalysts, density functional theory (DFT) calculations suggest that the activation barrier for C-S bond cleavage is influenced by the substituents on the dibenzothiophene core. uu.nl

The table below summarizes the key aspects of the two main HDS pathways for substituted dibenzothiophenes.

PathwayDescriptionInfluence of 4,6-Substituents
Direct Desulfurization (DDS) Direct cleavage of the C-S bonds.Generally hindered by bulky substituents.
Hydrogenation (HYD) Hydrogenation of an aromatic ring followed by C-S bond cleavage.Often becomes the preferred pathway with bulky substituents.

Advanced Spectroscopic Characterization and Excited State Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of organic compounds by mapping the chemical environments of their constituent nuclei, primarily ¹H and ¹³C.

While specific, experimentally verified NMR data for 4,6-diiododibenzo[b,d]thiophene are not extensively documented in the cited literature, the expected spectral characteristics can be inferred from the analysis of the parent compound, dibenzothiophene (B1670422), and its halogenated analogues.

In the ¹H NMR spectrum of the parent dibenzothiophene, the aromatic protons appear in the range of δ 7.4-8.2 ppm. For this compound, the substitution pattern significantly simplifies the spectrum. The protons at positions 4 and 6 are replaced by iodine atoms, leaving six remaining aromatic protons.

The iodine atoms exert a strong deshielding effect on the adjacent protons (H-3 and H-5, though these are absent). The primary protons of interest would be H-1, H-2, H-3, H-7, H-8, and H-9. Due to the symmetry of the 4,6-disubstitution, one would expect three sets of signals for the pairs H-1/H-9, H-2/H-8, and H-3/H-7. The precise chemical shifts would be influenced by the electron-withdrawing nature and anisotropic effects of the iodine atoms, likely shifting the signals of nearby protons downfield compared to the unsubstituted dibenzothiophene.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. In the parent dibenzothiophene, carbon signals are observed between δ 121 and 140 ppm. rsc.org For this compound, the most significant feature would be the appearance of signals for the carbon atoms directly bonded to iodine (C-4 and C-6). Due to the "heavy atom effect," these signals are expected to appear at a much higher field (lower ppm value) than what would be predicted based on electronegativity alone. For comparison, in 4,6-dibromodibenzo[b,d]thiophene (B1312096), these carbons would show a distinct signal. The other carbon signals would also be shifted due to the electronic influence of the iodine substituents.

Table 1: Representative ¹³C NMR Chemical Shifts for Dibenzothiophene

Carbon PositionChemical Shift (δ, ppm)
C-1, C-9122.7
C-2, C-8124.3
C-3, C-7126.6
C-4, C-6121.5
Quaternary Carbons135.5, 139.4
Data for unsubstituted dibenzothiophene in CDCl₃. Source: rsc.org

Ultrafast Spectroscopy for Excited State Dynamics

The photophysical behavior of this compound is dominated by the presence of the heavy iodine atoms, which profoundly influences the dynamics of its excited states. Ultrafast spectroscopic techniques are vital for tracking these fleeting processes.

Femtosecond transient absorption (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited states on timescales from femtoseconds to nanoseconds. nih.govCurrent time information in Bangalore, IN. In a typical experiment, a short laser pulse (pump) excites the molecule to a higher electronic state (e.g., S₁), and a second, time-delayed pulse (probe) measures the absorption of the transient species created. nih.gov

Studies on related dibenzothiophene (DBT) derivatives show that excitation populates the lowest-energy singlet state (S₁). rsc.org This S₁ state then evolves rapidly, and its decay pathways can be tracked by observing the appearance and disappearance of characteristic spectral features, such as excited-state absorption and ground-state bleaching. For this compound, fs-TAS would be instrumental in directly observing the ultrafast population of the triplet state.

Upon photoexcitation, molecules can dissipate energy through several relaxation mechanisms. For dibenzothiophenes, the primary pathways are fluorescence from the S₁ state and intersystem crossing (ISC) to the triplet manifold (Tₙ states).

Research on methylated DBT derivatives demonstrates that the S₁ state is short-lived, with lifetimes ranging from approximately 4 to 13 picoseconds. rsc.org Following this initial relaxation, the majority of the population undergoes efficient intersystem crossing to a triplet state. rsc.org

In this compound, the rate of intersystem crossing is expected to be dramatically enhanced. This phenomenon, known as the "heavy-atom effect," arises from increased spin-orbit coupling when heavy atoms like bromine or iodine are present in the molecule. This coupling facilitates the formally "forbidden" transition between electronic states of different spin multiplicity (i.e., singlet to triplet). Consequently, the S₁ state lifetime of this compound is predicted to be extremely short, likely in the sub-picosecond or low picosecond range, with ISC being the overwhelmingly dominant decay channel.

Photophysical Properties of Dibenzothiophene Derivatives (e.g., fluorescence yields, triplet yields)

The ultimate fate of the excited state energy is quantified by photophysical parameters such as fluorescence and triplet quantum yields.

Studies on methylated dibenzothiophenes, which lack a heavy-atom substituent, report very low fluorescence quantum yields (Φ_F) of around 1.2% to 1.6% and, consequently, very high triplet quantum yields (Φ_T) of approximately 98%. rsc.org This indicates that even without the influence of heavy atoms, the inherent structure of the dibenzothiophene core strongly favors intersystem crossing over fluorescence.

For this compound, the pronounced heavy-atom effect would further suppress fluorescence. The fluorescence quantum yield is expected to be negligible (Φ_F → 0), while the triplet quantum yield would approach unity (Φ_T → 1). This makes the compound an exceptionally efficient triplet-state generator.

Table 2: Photophysical Properties of Methylated Dibenzothiophene Derivatives

CompoundS₁ Lifetime (ps)Fluorescence Yield (Φ_F)Triplet Yield (Φ_T)
Dibenzothiophene (DBT)~13~1.4%~98%
4-Methyldibenzothiophene~13~1.5%~98%
4,6-Dimethyldibenzothiophene (B75733)~4-5~1.2%~98%
Data from studies in cyclohexane (B81311) and acetonitrile. Source: rsc.org

Computational and Theoretical Investigations of Diiododibenzothiophenes

Quantum Chemical Methodologies in Dibenzothiophene (B1670422) Research

Quantum chemical methods are fundamental in predicting the molecular and electronic properties of dibenzothiophene derivatives. mdpi.com These computational techniques allow for the detailed investigation of molecular geometries, electronic structures, and excited-state properties, which are critical for designing new materials for applications such as organic light-emitting diodes (OLEDs). scirp.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.com It is employed to calculate the optimized molecular geometry and electronic properties of dibenzothiophene derivatives in their ground state. researchgate.net DFT methods, such as the popular B3LYP functional, are used to determine key parameters that govern the performance of these materials in electronic devices. mdpi.comresearchgate.net

DFT calculations provide insights into the distribution of electron density and the energies of the molecular orbitals, which are essential for understanding the chemical reactivity and stability of the molecule. mdpi.com For dibenzothiophene-based materials, DFT is used to calculate ionization potentials and electron affinities, which help in estimating the energy barriers for hole and electron injection in devices like OLEDs. scirp.org

Table 1: Representative Quantum Chemical Methods in Dibenzothiophene Research

Method Application Reference
Density Functional Theory (DFT) Calculation of ground-state electronic structure, molecular geometry, ionization potential, and electron affinity. scirp.orgmdpi.com

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netnih.gov This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths. researchgate.net In the context of dibenzothiophene research, TD-DFT is crucial for predicting the electronic absorption spectra. scirp.orgresearchgate.net These calculations help in understanding how the molecule interacts with light, which is a fundamental aspect of its potential use in optoelectronic devices. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO energy levels and distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's conductivity and reactivity. researchgate.net

In the study of materials for electronic applications, the HOMO level is related to the ionization potential and indicates the ability to donate an electron, while the LUMO level is related to the electron affinity and shows the ability to accept an electron. scirp.org For 4,6-diiododibenzo[b,d]thiophene, the positions of the iodine atoms are expected to significantly influence the HOMO and LUMO energy levels and their spatial distribution across the dibenzothiophene core. Computational studies on similar thiophene-flanked molecules show how different connection patterns can alter these orbital energies. researchgate.net

Table 2: Typical Frontier Molecular Orbital Energies for Dibenzothiophene Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Thiophene-flanked diazaisoindigo Isomer 1 -6.17 -3.83 2.34 researchgate.net
Thiophene-flanked diazaisoindigo Isomer 2 -6.29 -3.90 2.39 researchgate.net

Note: These values are for representative complex thiophene-based systems and illustrate the range of orbital energies. Specific values for this compound would require dedicated calculations.

Prediction of Charge Transport Properties

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the constituent materials. rsc.org Theoretical calculations are instrumental in predicting these properties, allowing for the screening of candidate molecules before their synthesis.

The intramolecular reorganization energy (λ) is a crucial parameter for estimating the charge transport rate in a material. It represents the energy required for the geometric relaxation of a molecule as it transitions from its neutral to its charged state and back to the neutral geometry with the charge. scirp.org A lower reorganization energy generally corresponds to a higher charge transport rate. scirp.org Theoretical studies on dibenzothiophene derivatives have shown that the substitution pattern can significantly influence the reorganization energy for both hole and electron transport. scirp.org

The rates of electron and hole transport are key performance indicators for materials used in organic electronics. scispace.comaps.org These rates can be estimated using the calculated reorganization energies and electronic coupling between adjacent molecules. While direct calculation of transport rates is complex, the reorganization energy serves as a reliable descriptor for ranking the potential charge transport capabilities of different molecules. scirp.org For instance, studies on substituted dibenzothiophenes have demonstrated that specific substitution positions can be more favorable for either electron or hole transport. scirp.org The introduction of iodine atoms in the 4 and 6 positions of the dibenzothiophene core is expected to modulate these properties through both electronic and steric effects.

Mechanistic Studies through Computational Modeling

Density Functional Theory (DFT) and other computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the fleeting structures of transition states.

Detailed computational studies on the reaction pathways involving this compound are currently limited in publicly accessible literature. However, theoretical investigations into related dibenzothiophene systems provide a framework for understanding potential reactions. For instance, the hydrodesulfurization (HDS) of dibenzothiophene and its alkylated analogues has been computationally modeled, revealing two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD).

In a hypothetical scenario of a metal-catalyzed cross-coupling reaction involving this compound, computational modeling would be employed to explore the sequence of elementary steps. This would likely involve:

Oxidative Addition: The initial step where the catalyst, often a palladium or nickel complex, inserts into one of the carbon-iodine bonds. DFT calculations would be used to determine the activation barrier for this process at the C4 and C6 positions.

Transmetalation: If a second reagent (e.g., an organoboron or organotin compound) is involved, this step involves the transfer of an organic group to the metal center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

Each of these steps would be modeled to construct a complete energy profile of the reaction, identifying the rate-determining step and any potential side reactions. The choice of functional and basis set in the DFT calculations would be crucial for obtaining accurate results that correlate with experimental observations.

The transition state is a critical, short-lived configuration along the reaction coordinate that corresponds to the highest potential energy point. Identifying and characterizing the transition state is paramount for understanding reaction kinetics. For a hypothetical C-H activation or functionalization reaction at one of the available positions on the this compound backbone, transition state analysis would involve:

Locating the Transition State Structure: Using computational algorithms, the geometry of the transition state would be optimized. This structure represents the "point of no return" for the reaction.

Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of the C-H bond being broken and the formation of a new bond.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.

For this compound, the high electron density of the thiophene (B33073) ring and the influence of the two iodine atoms would significantly impact the geometry and energy of any transition states, making computational analysis essential for predicting reactivity.

Theoretical Basis for Excited State Phenomena

The photophysical properties of molecules are governed by their behavior in electronically excited states. Theoretical calculations are indispensable for understanding phenomena such as absorption, fluorescence, and phosphorescence.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of excited states. For this compound, these calculations would reveal the nature and energy of its low-lying singlet (S₁) and triplet (T₁) states.

The presence of the heavy iodine atoms is expected to have a profound effect on the excited state properties due to the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates transitions between states of different spin multiplicity (i.e., singlet and triplet states).

A theoretical characterization would involve:

Calculating Vertical Excitation Energies: Determining the energies required to promote an electron from the ground state (S₀) to the S₁ and T₁ states without a change in geometry.

Analyzing Molecular Orbitals: Identifying the molecular orbitals involved in these electronic transitions (e.g., π → π, n → π) to understand the character of the excited states.

Optimizing Excited State Geometries: Allowing the molecular geometry to relax in the excited state to find the minimum energy structures of S₁ and T₁.

A hypothetical TD-DFT calculation might yield the following data for this compound:

StateExcitation Energy (eV)Oscillator Strength (f)Dominant Orbital Contribution
S₁3.100.05HOMO → LUMO (π → π)
T₁2.500HOMO → LUMO (π → π)
T₂2.850HOMO-1 → LUMO (π → π)
S₂3.550.12HOMO-1 → LUMO (π → π)

This is a hypothetical data table for illustrative purposes.

Intersystem crossing (ISC) is the non-radiative transition between a singlet and a triplet state. The rate of ISC is a key determinant of a molecule's ability to phosphoresce. The heavy-atom effect in this compound is expected to significantly increase the rate of ISC.

Computational modeling can be used to calculate the spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet and triplet states. A larger SOCME indicates a more efficient ISC process.

El-Sayed's propensity rules state that ISC is more efficient if the transition involves a change in the orbital type (e.g., ¹(n,π) ↔ ³(π,π) or ¹(π,π) ↔ ³(n,π)). Conversely, ISC is less favorable between states of the same orbital character (e.g., ¹(π,π) ↔ ³(π,π)).

For this compound, where the lowest excited states are likely of (π,π) character, El-Sayed's rules would predict a relatively slow ISC. However, the strong spin-orbit coupling induced by the iodine atoms can lead to a breakdown of these rules, allowing for efficient ISC even between states of the same orbital type. Computational studies would be essential to quantify the magnitude of this effect and predict the ISC rates. The analysis would focus on the SOCMEs between the S₁ state and nearby triplet states (T₁, T₂, etc.). A large calculated SOCME between S₁ (π,π) and T₁ (π,π*) would be a clear indication of a deviation from El-Sayed's rules, driven by the heavy-atom effect.

Applications in Advanced Materials and Chemical Biology

Role as Building Blocks in Complex Organic Synthesis

The compound 4,6-Diiododibenzo[b,d]thiophene is a highly functionalized building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds. While direct synthesis details are specialized, the general strategy to create such 4,6-disubstituted dibenzothiophenes involves a critical step of dilithiation of the parent dibenzothiophene (B1670422) molecule. This process, often enhanced with reagents like N,N,N',N'-tetramethylethylenediamine (tmeda), allows for the introduction of functional groups at the 4 and 6 positions.

In analogous syntheses, quenching the 4,6-dilithiodibenzothiophene intermediate with electrophiles like chlorotrimethylsilane (B32843) or chlorotrimethylstannane yields 4,6-bis(trimethylsilyl)dibenzothiophene and 4,6-bis(trimethylstannyl)dibenzothiophene, respectively. The former can then be converted to the more reactive 4,6-dibromodibenzothiophene. The iodo-derivative offers even greater reactivity in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, making it a valuable precursor for constructing more complex, conjugated molecular architectures.

The strategic placement of reactive halides at the 4 and 6 positions enables the extension of the π-conjugated system of the dibenzothiophene core. This is exemplified by the synthesis of binuclear platinum(II) complexes. For instance, 4,6-dibromodibenzothiophene can undergo a double oxidative addition reaction, while 4,6-bis(trimethylstannyl)dibenzothiophene can be used in double transmetallation reactions to create bimetallic complexes. rsc.org These reactions underscore the utility of 4,6-dihalo- and 4,6-dimetal-dibenzothiophenes as foundational scaffolds for organometallic chemistry and the synthesis of precisely structured macromolecules.

Materials Science Applications of Dibenzothiophene Derivatives

The rigid, planar structure and high thermal stability of the dibenzothiophene (DBT) core make it an excellent platform for designing materials for organic electronics. By attaching various functional groups, scientists can fine-tune the electronic properties of DBT derivatives for specific roles in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Dibenzothiophene derivatives are particularly valued in OLEDs for their high triplet energy, which is crucial for efficient blue phosphorescent devices.

For an OLED to operate efficiently, the flow of electrons and holes to the emissive layer must be balanced. Dibenzothiophene derivatives can be engineered to facilitate electron movement. Theoretical studies show that the electronic properties, including the Lowest Unoccupied Molecular Orbital (LUMO) energy level, can be tuned by adding substituents to the DBT core. This allows for the design of molecules that can effectively accept electrons from the cathode and transport them to the emissive layer, serving as the Electron Transport Layer (ETL). Furthermore, a DBT compound featuring a diphenylphosphine (B32561) oxide substituent has been effectively used as an electron-transport-type exciton-blocking layer in blue phosphorescent OLEDs (PHOLEDs), preventing excitons from wastefully diffusing out of the emissive zone. rsc.org

Perhaps the most significant application of DBT derivatives in OLEDs is as host materials for the emissive layer, especially for blue PHOLEDs. An ideal host material must have a high triplet energy (T1) to prevent the quenching of the phosphorescent dopant's excited state. The DBT core inherently possesses this high T1 energy. rsc.org

Researchers have developed highly efficient host materials by synthesizing bipolar molecules that combine the electron-accepting DBT unit with hole-transporting units like carbazole (B46965). rsc.orgrsc.org This combination ensures balanced injection and transport of both holes and electrons within the emissive layer, leading to high quantum efficiencies. rsc.orgrsc.org In one study, a device using a DBT-based host with both carbazole and diphenylphosphine oxide moieties achieved a high external quantum efficiency of 20.2% for deep blue emission and exhibited significantly reduced efficiency roll-off at high brightness. rsc.orgrsc.org Additionally, DBT derivatives have been designed as host materials for Thermally Activated Delayed Fluorescence (TADF) emitters, which represent another pathway to highly efficient OLEDs. nih.gov

OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-transporting ability of its organic semiconductor layer.

Dibenzothiophene derivatives have emerged as a promising class of organic semiconductors. rsc.orgresearchgate.net Their rigid and planar structure is conducive to orderly packing in the solid state, which facilitates intermolecular charge hopping and, consequently, higher charge carrier mobility. rsc.org New semiconductor materials based on DBT have been synthesized using palladium-catalyzed Stille coupling reactions to attach other aromatic groups. rsc.orgresearchgate.net

For example, 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene demonstrated excellent thermal stability and ordered film formation, achieving a hole mobility of up to 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and a high on/off ratio near 1 × 10⁷. rsc.org Further extending the conjugated system has led to even higher-performing materials. Fused-ring systems incorporating the dibenzothiophene motif, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), have produced OFETs with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹, rivaling the performance of amorphous silicon. nih.govmdpi.com These high-performance, stable organic semiconductors underscore the importance of the dibenzothiophene scaffold in the advancement of organic electronics. nih.gov

Organic Field-Effect Transistors (OFETs)

Chemical Biology Applications of Dibenzothiophene S-Oxides

The oxidized form of dibenzothiophene, Dibenzothiophene S-oxide (DBTO) , and its derivatives have emerged as powerful tools in chemical biology. nih.gov These compounds are particularly noted for their ability to generate reactive oxygen species upon photoactivation, leading to a range of biological effects. nih.gov

Upon exposure to ultraviolet (UV) light, dibenzothiophene S-oxides can undergo a photodeoxygenation reaction to release atomic oxygen (O(³P)), a highly reactive oxygen species (ROS). nih.gov This property has been harnessed for various applications where localized and controlled oxidation is desired. The efficiency of this process can be influenced by the solvent and the specific substituents on the dibenzothiophene core. rsc.orgwikipedia.org For instance, the photolysis of certain dihydroxymethyl-substituted dibenzothiophene S-oxides in water has been shown to have significantly higher quantum yields for deoxygenation compared to in organic solvents. rsc.orgwikipedia.org

The generation of atomic oxygen by these compounds is a key feature that distinguishes them from other photosensitizers, which typically produce singlet oxygen. This unique reactivity allows for different modes of interaction with biological molecules.

The atomic oxygen generated by photoactivated dibenzothiophene S-oxides can be used to modulate the activity of specific enzymes. nih.gov One notable example is the oxidation of Adenosine-S'-phosphosulfate kinase (APS kinase) . nih.gov This enzyme plays a crucial role in the sulfur metabolism of many organisms. chemicalbook.com The targeted oxidation of APS kinase by atomic oxygen released from DBTOs can alter its function, providing a method to study its role in cellular processes. This approach allows for the spatiotemporal control of enzyme activity, which is a significant advantage in chemical biology research. The ability to switch enzyme activity "on" or "off" using light offers a powerful tool for understanding complex biological pathways.

The potent oxidizing nature of atomic oxygen generated from dibenzothiophene S-oxides has been exploited for DNA cleavage. nih.gov When irradiated with UV light in the presence of DNA, aqueous-soluble DBTO derivatives can induce strand scission. The mechanism is believed to involve the direct reaction of atomic oxygen with the DNA backbone or bases, leading to the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms.

The extent of DNA cleavage can be quantified using techniques like gel electrophoresis. Studies have shown that the presence of ROS scavengers can inhibit this process, providing evidence for the involvement of atomic oxygen in the cleavage mechanism. This photoinducible DNA cleavage has potential applications in targeted therapies, where light could be used to activate a drug at a specific site, minimizing off-target effects.

Data Tables

Table 1: Properties of Dibenzothiophene and a Diamine Derivative

Compound NameMolecular FormulaMolar Mass ( g/mol )Appearance
Dibenzothiophene C₁₂H₈S184.26Colorless crystals
Dibenzo[b,d]thiophene-4,6-diamine C₁₂H₁₀N₂S214.29-

Data sourced from PubChem. wikipedia.org

Table 2: Investigated Dibenzothiophene Derivatives and their Applications

Compound/DerivativeKey Feature/ApplicationRelevant Section
4,6-Dibromodibenzo[b,d]thiophene (B1312096) Building block for organic semiconductors6.2.3
Dibenzothiophene S-oxide (DBTO) Precursor for atomic oxygen generation6.3
Water-soluble DBTO derivativesPhotoinducible DNA cleavage6.3.3
Dihydroxymethyl-substituted DBTOsEnhanced photodeoxygenation in water6.3.1

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